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molecular formula C11H9FO2 B8315293 2-(4-Fluorophenyl)-1,3-cyclopentanedione

2-(4-Fluorophenyl)-1,3-cyclopentanedione

Cat. No. B8315293
M. Wt: 192.19 g/mol
InChI Key: SJGHVIQNVFDCHU-UHFFFAOYSA-N
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Patent
US07196113B2

Procedure details

The title compound was also prepared as follows. To a 100 L flask was charged sequentially 113.3 g (0.50 mol) of Pd(OAc)2, 331.4 g (1.11 mol) of 2-(di-t-butylphosphino)biphenyl, 2.476 kg (25.24 mol) of 1,3-cyclopentanedione, and 10.72 kg (50.5 mol) of powdered K3PO4. The resulting mixture was degassed (3×) by vacuum/N2 back fills. The vessel was then charged with 26 L of 1,4-dioxane and 4.28 kg (32.78 mol) of 1-chloro-4-fluorbenzene and the vessel degassed (3×) with vacuum/N2 back fills. The resulting slurry was heated to reflux for 12 h, cooled to rt, and water (23 L) was added. The vessel was rinsed with an additional 6 L of water and the reaction mixture further diluted with an additional 46 L of water. To the homogeneous solution was added 9 L of conc. HCl to adjust the pH to 1 and the solution aged for 2.5 h. The slurry was then filtered and the cake washed with 17 L of water and 17 L of toluene. The solid was then dried at 60° C. for 48 h, providing 2-(4-fluoro -phenyl)-1,3-cyclopentanedione as a light tan solid.
Quantity
331.4 g
Type
reactant
Reaction Step One
Quantity
2.476 kg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
10.72 kg
Type
reactant
Reaction Step One
Quantity
113.3 g
Type
catalyst
Reaction Step One
Quantity
4.28 kg
Type
reactant
Reaction Step Two
Quantity
26 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.[C:22]1(=[O:28])[CH2:26][CH2:25][C:24](=[O:27])[CH2:23]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].Cl[C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCOCC1>[F:44][C:41]1[CH:42]=[CH:43][C:38]([CH:23]2[C:24](=[O:27])[CH2:25][CH2:26][C:22]2=[O:28])=[CH:39][CH:40]=1 |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
331.4 g
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
2.476 kg
Type
reactant
Smiles
C1(CC(CC1)=O)=O
Name
K3PO4
Quantity
10.72 kg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
113.3 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
4.28 kg
Type
reactant
Smiles
ClC1=CC=C(C=C1)F
Name
Quantity
26 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed (3×) by vacuum/N2
CUSTOM
Type
CUSTOM
Details
the vessel degassed (3×) with vacuum/N2
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
water (23 L) was added
WASH
Type
WASH
Details
The vessel was rinsed with an additional 6 L of water
ADDITION
Type
ADDITION
Details
the reaction mixture further diluted with an additional 46 L of water
ADDITION
Type
ADDITION
Details
To the homogeneous solution was added 9 L of conc. HCl
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
WASH
Type
WASH
Details
the cake washed with 17 L of water and 17 L of toluene
CUSTOM
Type
CUSTOM
Details
The solid was then dried at 60° C. for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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